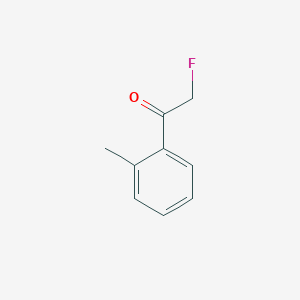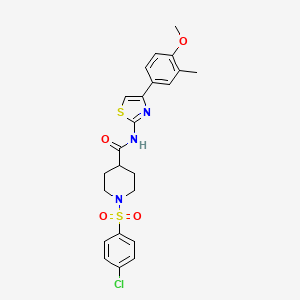![molecular formula C23H16Cl2N2O2S B2531936 1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 338418-94-3](/img/structure/B2531936.png)
1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a spiro[indole-3,2’-[1,3]thiazolidine] ring system, a dichlorophenyl group, and a phenyl group . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of such compounds can be quite complex due to the presence of multiple ring systems and functional groups . Detailed structural analysis would typically require techniques such as X-ray crystallography .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to 1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione has been explored in various studies. A notable synthesis involves the creation of ethoxyphthalimide derivatized spiro[indole-3,5′-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones through a five-step pathway, starting from 2-aminopyridine and isatin. The final compounds were evaluated for their antimicrobial activity, highlighting the chemical versatility and potential biological relevance of these molecules (Thadhaney et al., 2010). Similar work involved the synthesis and evaluation of partition coefficients and antibacterial activity of various derivatives, illustrating the broad spectrum of biological activities these compounds may possess (Sahu et al., 2007).
Antimicrobial and Anticancer Properties
Several studies have demonstrated the biological applications of these compounds, particularly in antimicrobial and anticancer contexts. The synthesis of novel spiro[indole-3,2'-thiazolidine]-2,4'-diones and their subsequent screening for antimicrobial activity against pathogens like Rhizoctonia solani and Fusarium oxysporum, as well as antitubercular activity against Mycobacterium tuberculosis, reveal their potential in combating infectious diseases (Dandia et al., 2004). Additionally, the anticancer activities of these compounds have been evaluated, with some derivatives showing promising results against cancer cell lines (Kaminskyy et al., 2011).
Additional Biological Activities
Further research has expanded the scope of applications to include antihistaminic properties, with compounds synthesized using Bronsted acidic ionic liquids showing potential as antihistaminic agents (Arya et al., 2012). The exploration of spiro[indole-thiazolidinones/thiazinones] as potential antifungal and antitubercular agents further underscores the diversity of biological activities these compounds can exhibit (Dandia et al., 2004).
Future Directions
properties
IUPAC Name |
1'-[(3,4-dichlorophenyl)methyl]-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-18-11-10-15(12-19(18)25)13-26-20-9-5-4-8-17(20)23(22(26)29)27(21(28)14-30-23)16-6-2-1-3-7-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUHRUCTKCZAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

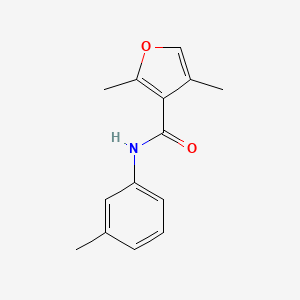
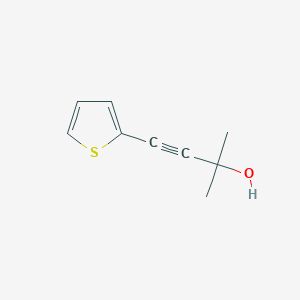
![Tert-butyl N-[[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]methyl]carbamate](/img/structure/B2531857.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2531859.png)
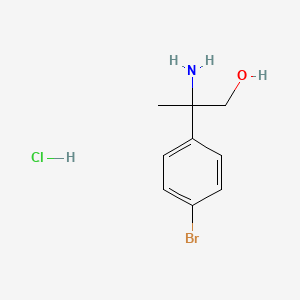
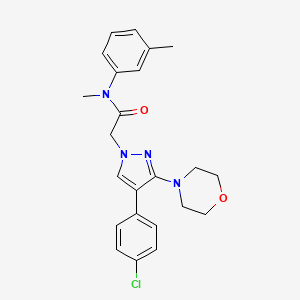
![Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate](/img/structure/B2531863.png)
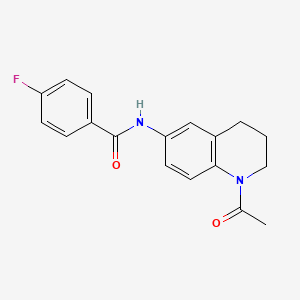
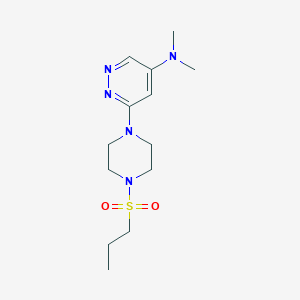
![N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2531869.png)
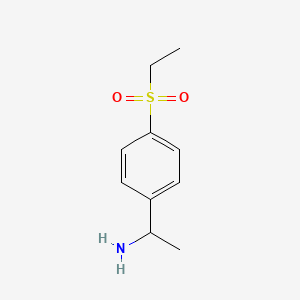
![3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2531871.png)
